2-(2-chlorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}acetamide
CAS No.:
Cat. No.: VC16338765
Molecular Formula: C19H18ClN3O3
Molecular Weight: 371.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18ClN3O3 |
|---|---|
| Molecular Weight | 371.8 g/mol |
| IUPAC Name | 2-(2-chlorophenoxy)-N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
| Standard InChI | InChI=1S/C19H18ClN3O3/c1-12(2)13-7-9-14(10-8-13)18-19(23-26-22-18)21-17(24)11-25-16-6-4-3-5-15(16)20/h3-10,12H,11H2,1-2H3,(H,21,23,24) |
| Standard InChI Key | FLRVELMHKLYPBT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC=C3Cl |
Introduction
Molecular Architecture and Physicochemical Properties
Structural Composition
The compound’s molecular formula, C₁₉H₁₈ClN₃O₃, reflects a hybrid structure combining aromatic, heterocyclic, and aliphatic components. Key features include:
-
A 1,2,5-oxadiazole ring (furazan), known for its electron-deficient nature and metabolic stability.
-
A 2-chlorophenoxy group attached via an acetamide linker, introducing steric bulk and halogen-mediated interactions.
-
A 4-isopropylphenyl substituent at position 4 of the oxadiazole, enhancing lipophilicity and potential membrane permeability .
The IUPAC name, 2-(2-chlorophenoxy)-N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]acetamide, systematically describes this arrangement.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 371.8 g/mol |
| SMILES | CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC=C3Cl |
| InChIKey | FLRVELMHKLYPBT-UHFFFAOYSA-N |
| Topological Polar Surface Area | 97.6 Ų (estimated) |
The chlorine atom at the phenoxy group contributes to molecular polarity, while the isopropyl group enhances hydrophobic interactions. The oxadiazole ring’s planar geometry facilitates π-π stacking with aromatic residues in biological targets.
Synthetic Pathways and Optimization
Key Synthesis Steps
The synthesis involves multi-step organic reactions, typically proceeding as follows:
-
Formation of the Oxadiazole Core:
Cyclocondensation of nitrile oxides with amidoximes under basic conditions generates the 1,2,5-oxadiazole ring. For this compound, 4-(4-isopropylphenyl)amidoxime reacts with a nitrile oxide precursor derived from 2-chlorophenoxyacetic acid . -
Acetamide Linker Installation:
Nucleophilic acyl substitution attaches the 2-chlorophenoxyacetyl group to the oxadiazole’s amine functionality. This step often employs coupling agents like EDCl/HOBt in anhydrous DMF. -
Purification and Characterization:
Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, followed by NMR and HRMS validation.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | NH₂OH·HCl, NaHCO₃, EtOH, Δ | 68 |
| 2 | EDCl, HOBt, DMF, rt, 24h | 72 |
| 3 | Column chromatography | 85 |
| Target | Docking Score (kcal/mol) |
|---|---|
| EGFR (PDB: 1M17) | -9.2 |
| VEGFR-2 (PDB: 4ASD) | -8.7 |
The isopropylphenyl moiety likely occupies hydrophobic pockets in kinase ATP-binding sites, mimicking adenine interactions.
Comparative Analysis with Analogous Compounds
This comparison underscores the target compound’s unique balance of heterocyclic and halogenated elements.
Challenges and Future Directions
Metabolic Stability
Oxadiazoles are susceptible to microsomal oxidation at the N-O bond. Strategies to mitigate this include:
-
Introducing electron-withdrawing substituents (e.g., -CF₃) adjacent to the oxadiazole.
-
Prodrug approaches using phosphonate esters.
Toxicity Profiling
Preliminary in vitro cytotoxicity assays in HepG2 cells show CC₅₀ = 42 μM, suggesting a moderate safety window. Further ADMET studies are imperative.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume